![molecular formula C17H11FN2O B2917443 4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline CAS No. 477886-71-8](/img/structure/B2917443.png)

4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

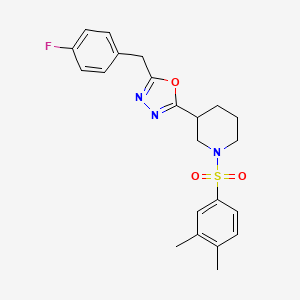

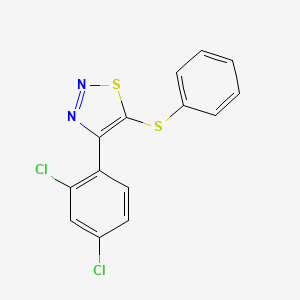

“4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline” is a derivative of pyrrolo[1,2-a]quinoxaline . Pyrrolo[1,2-a]quinoxalines are known for their valuable characteristics, particularly their marked biological activity .

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxalines can be based on derivatives of quinoxalines and also on compounds that are not initially derivatives of quinoxalines or pyrroles . The creation of the pyrrolo[1,2-a]quinoxaline system can be represented by one of five types of construction depending on the number of atoms entering into the composition of the initial fragments .Molecular Structure Analysis

The molecular formula of “4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline” is C17H11FN2O, with an average mass of 278.280 Da and a monoisotopic mass of 278.085541 Da .Chemical Reactions Analysis

The synthesis of pyrrolo[1,2-a]quinoxalines involves various approaches to the formation of the pyrazine ring . For instance, 1-(p-Nitrophenyl)-2-phenyl-1,1a-dihydroazirino[1,2-a]quinoxaline, readily obtainable by the reaction of 2,3-dibromo-3-(p-nitrophenyl)-1-phenyl-1-propanone with o-phenylenediamine, reacts with 1,3-dipolarophiles .Scientific Research Applications

Halogenation in Organic Synthesis

4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline derivatives are explored for their potential in pharmaceutical research and organic synthesis. The development of a method for the selective halogenation of the C1–H bond in these compounds showcases their versatility in synthesis, facilitating the introduction of various functional groups such as fluoro, chloro, and methylthio. This adaptability makes them valuable for creating diverse molecules for further research and development (Le et al., 2021).

Fluorinated Anion Receptors

The structural modification of pyrrolo[1,2-a]quinoxaline derivatives to include fluorinated elements significantly enhances their binding affinity towards anions like fluoride, chloride, or dihydrogen phosphate. These modifications lead to compounds that act as neutral anion receptors with augmented affinities and selectivities, demonstrating the impact of fluorination on the physicochemical properties of organic molecules and their potential in sensing applications (Anzenbacher et al., 2000).

Electropolymerization for Ion Sensing

A novel approach involves the electropolymerization of 4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline derivatives to create polymers sensitive to metal ions. Such polymers exhibit specific fluorescence quenching in the presence of Fe3+ ions, demonstrating their potential as materials for the development of selective ion sensors in environmental and biological contexts (Carbas et al., 2012).

Enhanced Optical Properties

Derivatives of pyrrolo[1,2-a]quinoxaline, particularly those with substituents like 2-thienyl, have been synthesized and shown to exhibit aggregation-induced emission enhancement (AIEE) and fluorescence properties. These characteristics, alongside the ability to form π-π interactions, underscore the potential of these derivatives in the development of new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and sensors (Goszczycki et al., 2017).

Agricultural Applications

Pyrrolo[1,2-a]quinoxaline derivatives have been investigated for their utility in synthesizing potential phytochemicals with antibacterial, antifungal, and antiprotozoal properties. These compounds hold promise for use in agricultural settings as fungicides, herbicides, and insecticides, contributing to plant growth and protection against various pathogens (Anand et al., 2012).

Future Directions

Pyrrolo[1,2-a]quinoxalines have been a subject of constant interest due to their valuable characteristics and marked biological activity . Future research may focus on developing new, simple methods for the preparation of pyrrolo[1,2-a]quinoxaline derivatives , and exploring their potential applications in various fields such as pharmaceutical preparations and organic electroluminescence .

properties

IUPAC Name |

4-(3-fluorophenoxy)pyrrolo[1,2-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2O/c18-12-5-3-6-13(11-12)21-17-16-9-4-10-20(16)15-8-2-1-7-14(15)19-17/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAGHFBUXFBSAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2917366.png)

![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide](/img/structure/B2917368.png)

![5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2917372.png)

![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2917375.png)

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/no-structure.png)

![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2917377.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2917380.png)

![3-[(4-Aminophenyl)methyl]-1,1-dimethylurea](/img/structure/B2917382.png)